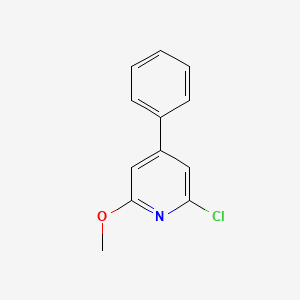
4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide is a compound belonging to the class of organic compounds known as hydropyrimidines. These compounds contain a hydrogenated pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The compound is characterized by the presence of amino, hydroxy, and carboximidamide functional groups attached to the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide typically involves the reaction of 4-amino-2-methyl-5-pyrimidinecarbonitrile with hydroxylamine hydrochloride in dimethyl sulfoxide. The reaction is carried out at a temperature of 40°C for 92 hours, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes
Wirkmechanismus
The mechanism of action of 4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in nucleotide biosynthesis, leading to disruptions in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-hydroxymethyl-2-methylpyrimidine: This compound is structurally similar and shares some chemical properties.
4-Amino-2-methyl-5-pyrimidinecarbonitrile: Another related compound used in the synthesis of 4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide.
Uniqueness
This compound is unique due to its specific functional groups and their arrangement on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C6H9N5O |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
4-amino-N'-hydroxy-2-methylpyrimidine-5-carboximidamide |
InChI |
InChI=1S/C6H9N5O/c1-3-9-2-4(5(7)10-3)6(8)11-12/h2,12H,1H3,(H2,8,11)(H2,7,9,10) |
InChI-Schlüssel |
VCLLNBJQUNKPPW-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NC=C(C(=N1)N)/C(=N/O)/N |
Kanonische SMILES |
CC1=NC=C(C(=N1)N)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12962240.png)











